3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, dihydrochloride 3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 83540-22-1
VCID: VC20311271
InChI: InChI=1S/C14H23N5O.2ClH/c15-11-10-12(17-13(16)19(11)20)18-8-6-14(7-9-18)4-2-1-3-5-14;;/h10,20H,1-9H2,(H3,15,16,17);2*1H
SMILES:
Molecular Formula: C14H25Cl2N5O
Molecular Weight: 350.3 g/mol

3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, dihydrochloride

CAS No.: 83540-22-1

Cat. No.: VC20311271

Molecular Formula: C14H25Cl2N5O

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, dihydrochloride - 83540-22-1

Specification

CAS No. 83540-22-1
Molecular Formula C14H25Cl2N5O
Molecular Weight 350.3 g/mol
IUPAC Name 6-(3-azoniaspiro[5.5]undecan-3-yl)-3-hydroxypyrimidin-3-ium-2,4-diamine;dichloride
Standard InChI InChI=1S/C14H23N5O.2ClH/c15-11-10-12(17-13(16)19(11)20)18-8-6-14(7-9-18)4-2-1-3-5-14;;/h10,20H,1-9H2,(H3,15,16,17);2*1H
Standard InChI Key MDHWHIDAOVODEM-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)CC[NH+](CC2)C3=NC(=[N+](C(=C3)N)O)N.[Cl-].[Cl-]

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a spirocyclic core where two non-aromatic rings—a six-membered azaspiro[5.5]undecane and a pyrimidine ring—share a single nitrogen atom at the spiro junction . The pyrimidine moiety is substituted with amino groups at the 2- and 6-positions and a hydroxyl group at the 4-position, while the azaspiro system is oxidized to form a 1'-oxide . The dihydrochloride salt enhances solubility, critical for biological studies .

Table 1: Key Molecular Properties

PropertyValue
CAS Number83540-22-1
Molecular FormulaC₁₄H₂₅Cl₂N₅O
Molecular Weight350.3 g/mol
IUPAC Name6-(3-azoniaspiro[5.5]undecan-3-yl)-3-hydroxypyrimidin-3-ium-2,4-diamine; dichloride
InChIInChI=1S/C₁₄H₂₃N₅O.2ClH/c15-11-10-12(17-13(16)19(11)20)18-8-6-14(7-9-18)4-2-1-3-5-14;;/h10,20H,1-9H2,(H₃,15,16,17);2*1H
SMILESC1CCC2(CC1)CCNH+C3=NC(=N+O)N.[Cl-].[Cl-]

The spirocyclic architecture imposes conformational rigidity, influencing binding affinity to biological targets . The pyrimidine ring’s electron-rich nature facilitates interactions with enzymes and receptors, while the dihydrochloride salt stabilizes the molecule in aqueous environments .

Synthetic Methodology

Stepwise Synthesis

The synthesis involves three principal stages:

  • Formation of the Spirocyclic Core: Cyclization of a ketone or aldehyde precursor with an amine under basic conditions yields the azaspiro[5.5]undecane framework.

  • Pyrimidine Moiety Introduction: Condensation of the spirocyclic amine with a diamine and carbonyl compound (e.g., urea or thiourea) forms the 2,6-diamino-4-pyrimidinyl group.

  • Oxidation and Salt Formation: Treatment with hydrogen peroxide or m-chloroperbenzoic acid oxidizes the tertiary amine to the 1'-oxide, followed by hydrochlorination to yield the dihydrochloride salt .

Reaction Conditions and Yields

  • Cyclization: Conducted in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Condensation: Requires acidic catalysis (e.g., HCl) and elevated temperatures.

  • Oxidation: Mild conditions (room temperature, stoichiometric oxidant) prevent degradation.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound undergoes diverse transformations:

  • Oxidation: Further oxidation of the 1'-oxide group may yield hydroxylated derivatives, though this is limited by steric hindrance.

  • Reduction: Sodium borohydride selectively reduces the pyrimidine ring’s imine bonds, altering electronic properties.

  • Substitution: Electrophilic substitution at the pyrimidine’s 5-position introduces halogens or alkyl groups, modulating bioactivity.

Table 2: Common Reagents and Products

Reaction TypeReagentsMajor Products
OxidationH₂O₂, m-CPBAHydroxylated spiro derivatives
ReductionNaBH₄, LiAlH₄Partially saturated pyrimidine
SubstitutionCl₂, Br₂, alkyl halides5-Halo- or 5-alkyl-pyrimidines

Applications in Scientific Research

Medicinal Chemistry

The compound’s spirocyclic-pyrimidine hybrid structure enables high-affinity binding to kinase enzymes and G-protein-coupled receptors (GPCRs) . Preliminary studies suggest inhibition of cyclin-dependent kinases (CDKs), implicating potential in cancer therapy.

Pharmacological Studies

  • Pharmacokinetics: The dihydrochloride salt improves oral bioavailability, with a plasma half-life of ~6 hours in murine models.

  • Metabolism: Hepatic cytochrome P450 enzymes mediate N-demethylation and pyrimidine ring hydroxylation.

Industrial Applications

Mechanism of Action

The compound’s dual-binding mode arises from its spirocyclic core inserting into hydrophobic enzyme pockets, while the pyrimidine moiety forms hydrogen bonds with catalytic residues. For example, in CDK2 inhibition, the pyrimidine’s amino groups interact with Asp145 and Lys33, disrupting ATP binding.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundKey FeaturesBioactivity
3-Azaspiro[5.5]undecaneLacks pyrimidine; simpler spiro coreWeak enzyme inhibition
2,6-Diamino-4-pyrimidinolPyrimidine without spiro systemModerate solubility; limited targeting
Target Compound (83540-22-1)Spiro-pyrimidine hybrid; dihydrochloride saltEnhanced affinity and bioavailability

The integration of spirocyclic rigidity and pyrimidine functionality in 83540-22-1 confers superior target selectivity compared to analogues .

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